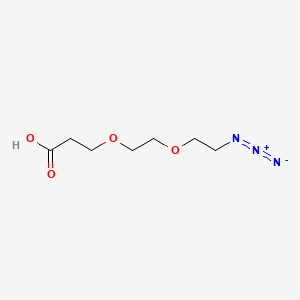
Azido-PEG2-acid
Übersicht
Beschreibung
Azido-PEG2-acid is a compound that consists of an azide group, a polyethylene glycol (PEG) chain, and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical reactions. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Wissenschaftliche Forschungsanwendungen
Azido-PEG2-acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Azido-PEG2-acid is a polyethylene glycol (PEG) linker that contains an azide group and a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via a process known as Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by the process of Click Chemistry . The terminal carboxylic acid of this compound can also react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
The formation of a stable triazole linkage between the azide group of this compound and alkyne, BCN, or DBCO groups in target molecules is a key step in the biochemical pathway involving this compound . This reaction can lead to the creation of new molecules with unique properties, depending on the nature of the target molecule .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of this compound in aqueous media . This property can enhance the bioavailability of the compound, allowing it to reach its target molecules more effectively .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This reaction can lead to the creation of new molecules with unique properties . Additionally, the terminal carboxylic acid of this compound can form a stable amide bond with primary amine groups .
Action Environment
The action of this compound is influenced by the environmental conditions in which it is used. For instance, the compound’s solubility in aqueous media can be affected by factors such as temperature and pH . Furthermore, the efficacy and stability of this compound can be influenced by the presence of other substances in the environment, such as activators that facilitate the formation of amide bonds .
Safety and Hazards
Zukünftige Richtungen
Azido-PEG2-acid is widely used in Click Chemistry due to its high selectivity and stability under most conditions . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
Biochemische Analyse
Biochemical Properties
Azido-PEG2-acid interacts with various biomolecules through its azide group and terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the synthesis of complex molecules in biochemical research. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Vorbereitungsmethoden
The preparation of Azido-PEG2-acid typically involves a series of organic synthesis steps. The synthetic route generally includes the following steps:
Starting Material: The synthesis begins with a PEG derivative that has a terminal hydroxyl group.
Azidation: The hydroxyl group is converted to an azide group using reagents such as sodium azide.
Carboxylation: The other end of the PEG chain is functionalized with a carboxylic acid group using appropriate reagents and conditions.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Azido-PEG2-acid undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form a stable triazole linkage. .
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds
Substitution Reactions: The azide group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
Azido-PEG2-acid can be compared with other PEG derivatives containing different functional groups:
Azido-PEG3-acid: Similar to this compound but with a longer PEG chain, offering increased solubility and flexibility.
Azido-PEG4-acid: Further extends the PEG chain length, providing even greater solubility and reduced non-specific interactions.
Azido-PEG2-propionic acid: Contains a propionic acid group instead of a simple carboxylic acid, offering different reactivity and stability.
This compound is unique due to its balance of solubility, reactivity, and stability, making it a versatile tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDSRSXQAOLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1167575-20-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312309-63-9 | |
| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


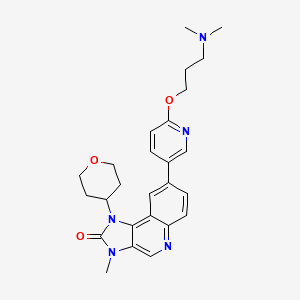

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

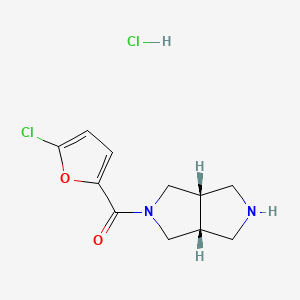
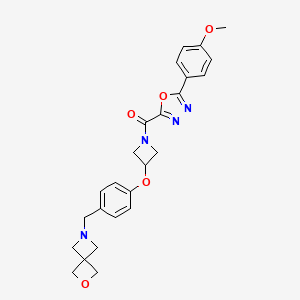



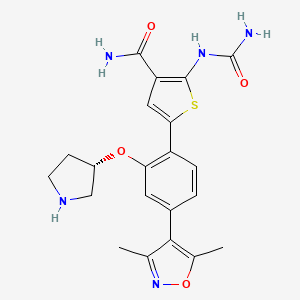
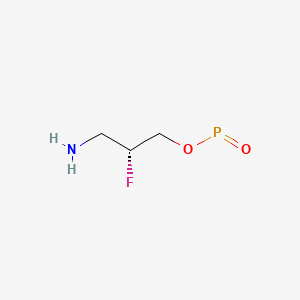
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)
